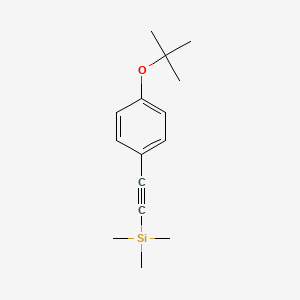
(4-t-Butoxy-phenylethynyl)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is an organic compound that features a phenylethynyl group substituted with a tert-butoxy group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylacetylene derivative with a tert-butoxy group and a trimethylsilyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (4-tert-butoxy-phenylethynyl)-trimethyl-silane may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-tert-butoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylacetylenes with different functional groups.
Reduction: Reduction reactions can lead to the formation of phenylethanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetylenes with hydroxyl or carbonyl groups.
Reduction: Phenylethanes.
Substitution: Phenylethynyl derivatives with various functional groups.
科学研究应用
(4-tert-butoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of (4-tert-butoxy-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group can engage in π-π interactions, while the tert-butoxy and trimethylsilyl groups can influence the compound’s reactivity and stability. Molecular targets and pathways may include interactions with enzymes, receptors, and other biomolecules.
相似化合物的比较
Similar Compounds
- (4-tert-butoxy-phenylethynyl)-phenylamine
- (4-tert-butoxy-phenylethynyl)-cyclopentanol
- Tetrathiafulvalene-tetraazapyrene triads
Uniqueness
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its phenylethynyl, tert-butoxy, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C15H22OSi |
|---|---|
分子量 |
246.42 g/mol |
IUPAC 名称 |
trimethyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)16-14-9-7-13(8-10-14)11-12-17(4,5)6/h7-10H,1-6H3 |
InChI 键 |
WDYRJFBGCQLMCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


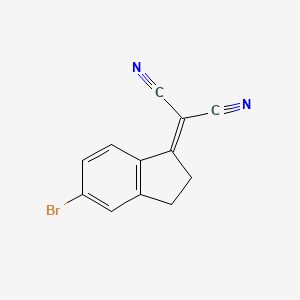
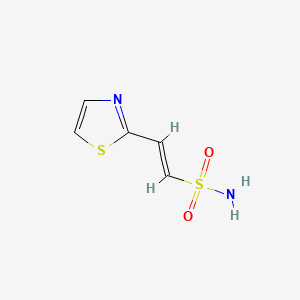
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)



![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
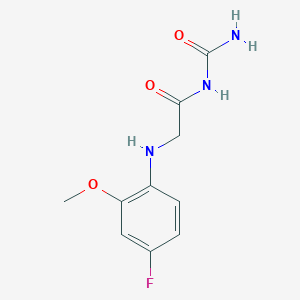
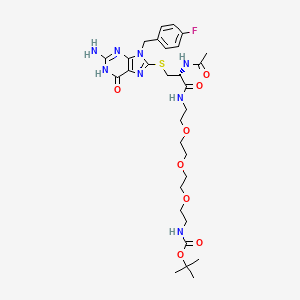
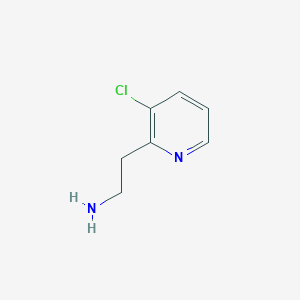
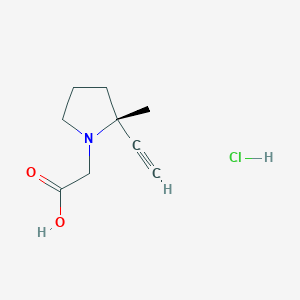
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
